molecular formula C21H21FN4O2S B7720990 4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No. B7720990
M. Wt: 412.5 g/mol
InChI Key: XKEWXFGQEFDRFO-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Chemical Reactions Analysis

The synthesis of similar compounds involves a sequential opening/closing cascade reaction . The use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .

Future Directions

The research on nitrogen-containing heterocycles is ongoing, and these compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . The development of new synthesis processes and the improvement of existing ones is a key area of focus .

properties

IUPAC Name

4-fluoro-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-13(2)12-26-21-18(11-15-5-4-14(3)10-19(15)23-21)20(24-26)25-29(27,28)17-8-6-16(22)7-9-17/h4-11,13H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEWXFGQEFDRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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